3-Aminophenol

Oxidative stability Hair dye formulation Shelf life

Procure 3-aminophenol (meta isomer) for applications where oxidative stability and low methemoglobin risk are critical. Unlike 2- and 4-aminophenol, this isomer resists aerial oxidation, eliminating antioxidant additives in hair dye coupler systems. It exhibits ~500-fold reactivity enhancement over monohydric phenols for efficient dye formation and generates reddish-brown tones distinct from resorcinol. In electropolymerized biosensor films, poly(3-aminophenol) delivers the highest charge transfer impedance among isomers, enabling superior interference rejection of ascorbic acid and uric acid with 40-day operational stability. For sol-gel polycondensation, it achieves complete formaldehyde conversion with the highest reactivity among m-substituted phenols, yielding carbon aerogels with lowest density and shrinkage. Specify meta isomer purity to avoid nephrotoxic and teratogenic liabilities of 4-aminophenol. Ideal for oxidative hair colorants, amperometric biosensors, N-doped porous carbons, and pharmaceutical syntheses.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 591-27-5
Cat. No. B1664112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophenol
CAS591-27-5
Synonyms3-aminophenol
3-aminophenol acetate
3-aminophenol hydrochloride
3-aminophenol monopotassium salt
3-aminophenol monosodium salt
3-aminophenol sulfate
m-aminophenol
meta-aminophenol
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[O-])[NH3+]
InChIInChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
InChIKeyCWLKGDAVCFYWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 5 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 to 10 mg/mL at 75° F (NTP, 1992)
0.25 M
Freely soluble in amyl alcohol and hot water;  soluble in 40 parts cold water;  very slightly soluble in petroleum ether
Soluble in toluene;  very soluble in ethanol, ethyl ether;  slightly soluble in benzene, dimethyl sulfoxide
Soluble in alkalies;  slightly soluble in ligroin
Slightly soluble in benzene, toluene, chloroform;  soluble in cold water;  very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water
In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminophenol (CAS 591-27-5) Technical Grade Specifications and Isomer Differentiation


3-Aminophenol (m-aminophenol, CAS 591-27-5) is a meta-substituted aromatic amine with the molecular formula C₆H₇NO and molar mass 109.13 g/mol. It forms white prisms upon crystallization from water or toluene, with a melting point of 122–123 °C [1]. Among the three aminophenol isomers (ortho-, meta-, and para-), 3-aminophenol is uniquely distinguished by its resistance to aerial oxidation, whereas both 2-aminophenol and 4-aminophenol readily oxidize to colored quinone imine products upon exposure to air and light . This stability difference is the foundational basis for its preferential selection in applications where oxidative degradation compromises product integrity, such as oxidative hair dye coupler systems and polymer precursor formulations.

Why Meta-Substitution Matters: 3-Aminophenol Cannot Be Replaced by 2- or 4-Aminophenol


The three aminophenol isomers exhibit fundamentally divergent physicochemical and toxicological profiles that preclude simple interchange in regulated or performance-critical applications. 2-Aminophenol and 4-aminophenol are potent reducing agents that readily autoxidize in air, generating reactive quinone imine intermediates—a property exploited in photographic developers but detrimental to shelf stability in hair dye formulations and polymer precursor systems [1]. Critically, 4-aminophenol is a documented selective nephrotoxic agent with established teratogenic effects in animal models, whereas 3-aminophenol demonstrates the lowest methemoglobin-forming potential among the three isomers [2]. In electrochemical biosensor fabrication, poly(3-aminophenol) films exhibit the highest charge transfer impedance among the three poly(aminophenol) films, a property directly linked to superior biosensor interference rejection [3]. These cross-cutting differences—spanning oxidative stability, toxicity, and polymer film electrochemistry—mandate isomer-specific procurement and preclude generic substitution in both industrial and biomedical applications.

Quantitative Comparative Evidence for 3-Aminophenol Selection over Isomeric Analogs and Meta-Substituted Competitors


Oxidative Stability Advantage: 3-Aminophenol Resists Air Oxidation Unlike 2- and 4-Isomers

3-Aminophenol remains stable in air without undergoing spontaneous oxidation, whereas 2-aminophenol and 4-aminophenol readily oxidize to colored quinone imine products under ambient atmospheric conditions [1]. 2-Aminophenol crystals become yellow-brown upon exposure to air and light, and 4-aminophenol deteriorates rapidly to pink-purple oxidation products, necessitating formulation with antioxidants for storage stability [2]. In contrast, 3-aminophenol does not oxidize rapidly and is described as 'fairly stable in air' and 'the most stable of the three isomers' . This oxidative resistance is attributed to the meta-substitution pattern, which disfavors the formation of para- or ortho-quinonoid oxidation intermediates.

Oxidative stability Hair dye formulation Shelf life Coupler stability

Hair Dye Coupler Reactivity: 500-Fold Rate Enhancement for 3-Aminophenol over Monohydric Phenols

In oxidative hair dye systems employing p-aminophenol as the primary intermediate (developer), 3-aminophenol functions as a meta-substituted coupler. Kinetic studies of indophenol dye formation reveal that the amino group in 3-aminophenol enhances coupling reactivity by a factor of approximately 500 compared to monohydric phenols lacking the amino substituent [1]. Specifically, in reactions between p-aminophenol and various couplers, 3-aminophenol produces reddish-brown shades of higher color intensity, whereas resorcinol (1,3-dihydroxybenzene) yields greyish blonde colors of low intensity under identical conditions [2]. This dramatic reactivity enhancement stems from the electron-donating amino group activating the aromatic ring toward electrophilic attack by oxidized developer species.

Oxidative hair dye Coupler kinetics p-Aminophenol developer Indophenol formation

Carbon Xerogel Precursor Performance: 3-Aminophenol Outperforms Resorcinol in Reactivity and Yield

In the polycondensation of m-substituted phenols with formaldehyde to produce organic xerogels, 3-aminophenol exhibits the highest reactivity among four tested monomers. The reactivity order was experimentally determined as: phenol < m-cresol < resorcinol < 3-aminophenol [1]. Crucially, phenol and m-cresol did not completely react with formaldehyde during polycondensation, whereas 3-aminophenol achieved full conversion. Among all monomers evaluated, 3-aminophenol yielded materials with the lowest density, lowest shrinkage after drying, and lowest humidity content, while maintaining a relatively high carbon yield upon pyrolysis [2]. Based on the totality of characterization data, the authors concluded that 3-aminophenol is 'the most appropriate precursor for carbon xerogel preparation' [3].

Carbon xerogel Phenolic resin Polycondensation Porous carbon materials

Reducing Activity: 3-Aminophenol Shows Minimal Cu(II) Reduction and DPPH Radical Scavenging

Comparative redox activity studies reveal that 3-aminophenol exhibits only minimal reducing capacity toward cupric ions (Cu²⁺) and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. In contrast, the 2- and 4-substituted isomers demonstrate potent reducing activity in both assays [1]. Specifically, 'Aminophenols of 2- and 4-substituents showed a potent reducing activity of copper (cupric) ion, and further potent reactivity with DPPH radical, but 3-aminophenol showed only a little reactivity' [2]. This redox inertness of the meta isomer correlates directly with its oxidative stability and lower propensity to participate in electron-transfer reactions, which has implications for applications where unintended redox chemistry must be avoided (e.g., in electrochemical sensor matrices or as intermediates in oxidation-sensitive syntheses).

Redox activity Antioxidant capacity Copper reduction DPPH assay

Methemoglobin Formation: 3-Aminophenol Is Least Effective Among Isomers

3-Aminophenol interacts with both adult and fetal hemoglobin to form methemoglobin, but quantitative comparison across isomers establishes that it is 'the least effective in forming methemoglobin' relative to 2-aminophenol and 4-aminophenol [1]. Methemoglobin cannot bind oxygen, and elevated levels cause methemoglobinemia with consequent tissue hypoxia [2]. In repeated-dose oral toxicity studies in rats, 3-aminophenol yielded a NOAEL (No Observed Adverse Effect Level) of 80 mg/kg/day in newborn rats and 240 mg/kg/day in young rats, with unequivocally toxic levels of 240 mg/kg/day and 720 mg/kg/day, respectively [3]. In contrast, 4-aminophenol is documented as a selective nephrotoxic agent with teratogenic effects in hamsters , representing a markedly different and more severe toxicological profile.

Toxicology Methemoglobinemia Safety profile Hematotoxicity

Electrochemical Sensor Matrix: Poly(3-Aminophenol) Exhibits Highest Charge Transfer Impedance

Electrochemical impedance spectroscopy (EIS) of electrodes modified with electropolymerized polyaminophenol films reveals that poly(3-aminophenol) presents the highest charge transfer impedance among films derived from the three isomeric monomers [1]. This elevated impedance translates to superior rejection of electroactive interferents (e.g., ascorbic acid, uric acid) in amperometric biosensor applications. Additionally, during electropolymerization, both the hydroxyl and amino groups of 3-aminophenol participate in film formation, enabling immobilization of larger amounts of glucose oxidase (GOx) compared to other phenol derivatives [2]. Sensors fabricated with poly(3-aminophenol)/GOx films exhibited stable response currents over a 40-day period with minimal interference from easily oxidizable compounds [3].

Electropolymerization Biosensor Charge transfer impedance Interference rejection

Evidence-Based Application Scenarios for 3-Aminophenol in Research and Industrial Procurement


Oxidative Hair Dye Formulation Requiring Stable Couplers and Distinct Reddish-Brown Shades

Procure 3-aminophenol as a meta-substituted coupler when formulating permanent oxidative hair colorants with p-aminophenol or p-phenylenediamine developers. Its oxidative stability eliminates the need for antioxidant additives required for 2- and 4-aminophenol couplers [1], while its ~500-fold reactivity enhancement over monohydric phenols [2] ensures efficient dye formation. Formulators achieve reddish-brown tonal outcomes distinct from the greyish blonde shades obtained with resorcinol under identical conditions [3].

Synthesis of Carbon Xerogels and N-Doped Porous Carbon Materials

Select 3-aminophenol over resorcinol as the phenolic monomer for sol-gel polycondensation with formaldehyde when preparing organic xerogels, carbon aerogels, or N-doped porous carbons. 3-Aminophenol exhibits the highest reactivity among m-substituted phenols (phenol < m-cresol < resorcinol < 3-aminophenol) and achieves complete formaldehyde conversion, whereas phenol and m-cresol react incompletely [1]. The resulting materials demonstrate the lowest density, shrinkage, and humidity content, with favorable carbon yield after pyrolysis [2].

Electrochemical Biosensor Fabrication with Enhanced Interference Rejection

Use 3-aminophenol as the monomer for electropolymerized permselective films in amperometric biosensors (e.g., glucose, neurotransmitter sensors). Poly(3-aminophenol) films exhibit the highest charge transfer impedance among polyaminophenol isomers [1], providing superior rejection of electroactive interferents such as ascorbic acid and uric acid. The dual participation of both hydroxyl and amino groups during electropolymerization enables high enzyme immobilization capacity and 40-day operational stability [2].

Pharmaceutical Intermediate with Favorable Isomer-Specific Safety Profile

Specify 3-aminophenol as an intermediate in pharmaceutical syntheses where isomer identity affects both synthetic outcome and toxicological risk. 3-Aminophenol is the least effective methemoglobin-forming isomer among the three aminophenols [1], with established NOAEL values of 80 mg/kg/day (newborn rats) and 240 mg/kg/day (young rats) from repeated-dose oral studies [2]. In contrast, 4-aminophenol carries documented nephrotoxic and teratogenic liabilities [3], making isomer purity and specification of the meta isomer critical for regulatory compliance and safety.

Technical Documentation Hub

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